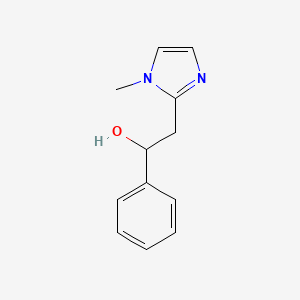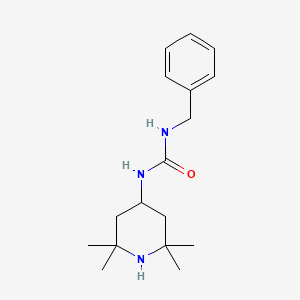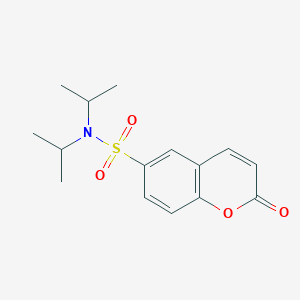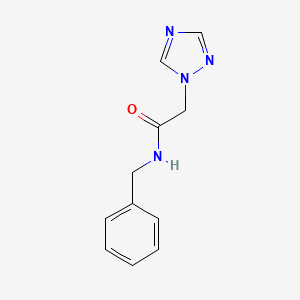
1-Methyl-4-(pyridine-4-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pyridine-4-carbonyl)piperazine (abbreviated as P4MP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine is not fully understood. However, studies have suggested that 1-Methyl-4-(pyridine-4-carbonyl)piperazine may act as a modulator of various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to bind to the adenosine A2A receptor with high affinity, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that 1-Methyl-4-(pyridine-4-carbonyl)piperazine can improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(pyridine-4-carbonyl)piperazine has several advantages for lab experiments, including its ease of synthesis and availability, high purity, and low toxicity. However, 1-Methyl-4-(pyridine-4-carbonyl)piperazine also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-(pyridine-4-carbonyl)piperazine. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-4-(pyridine-4-carbonyl)piperazine and its potential interactions with other biological targets.
Méthodes De Synthèse
1-Methyl-4-(pyridine-4-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-methylpiperazine with pyridine-4-carboxylic acid, followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in solvents such as dichloromethane or dimethylformamide (DMF). The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Methyl-4-(pyridine-4-carbonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, 1-Methyl-4-(pyridine-4-carbonyl)piperazine has been employed as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGVNMVOOMXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridine-4-carbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
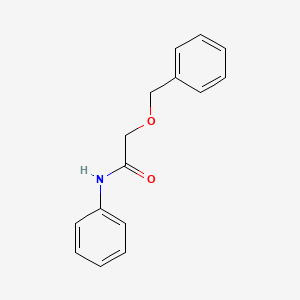
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
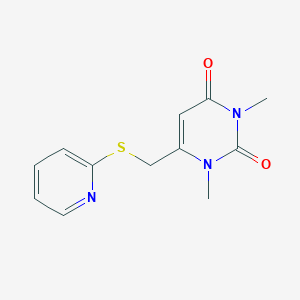
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
